2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 1H-benzimidazol-2-yl group, at position 4 with chlorine, and at position 5 with a 4-(phenylsulfonyl)piperazinyl moiety. The benzimidazole ring contributes to aromatic stacking interactions, while the phenylsulfonyl-piperazine group enhances solubility and modulates electronic properties. Its molecular formula is C₂₀H₁₆ClN₅O₃S (CAS: 565192-19-0, as per ), with a molecular weight of 450.89 g/mol.
Properties
Molecular Formula |
C21H19ClN6O3S |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-(1H-benzimidazol-2-yl)-4-chloropyridazin-3-one |
InChI |
InChI=1S/C21H19ClN6O3S/c22-19-18(14-23-28(20(19)29)21-24-16-8-4-5-9-17(16)25-21)26-10-12-27(13-11-26)32(30,31)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25) |
InChI Key |
LDLRPHILBULWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The resulting benzimidazole derivative is then further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or other types of enzyme inhibitors .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
Key Comparative Insights
Electron-Withdrawing Groups: The target compound’s phenylsulfonyl group () provides stronger electron withdrawal than the trifluoromethylbenzyl group in . This may enhance stability and hydrogen-bonding capacity .
Heterocyclic Modifications :
- The pyrido-pyrimidine extension in Evifacotrep () introduces a fused ring system, likely improving intercalation with biomacromolecules compared to the target compound’s benzimidazole .
- The pyrrolidin-3-yloxy group in adds stereochemical complexity, which could influence binding kinetics in chiral environments .
Pharmacophore Implications: The methylhydrazino group in introduces nucleophilic reactivity, which may confer cytotoxicity but limit therapeutic utility compared to the target compound’s sulfonyl-piperazine .
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